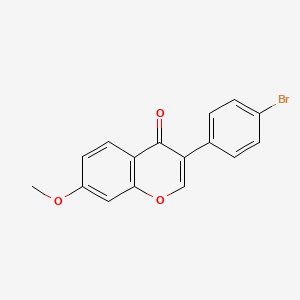

3-(4-bromophenyl)-7-methoxy-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-Bromophenyl)-7-methoxychromen-4-one” is a type of organic compound. It likely contains a chromen-4-one group, which is a type of heterocyclic compound that includes a benzene ring fused to a pyran ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, such as the Suzuki-Miyaura coupling reaction or the Sonogashira-Hagihara coupling reaction .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure. Similar compounds have been involved in reactions such as free radical polymerization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Applications De Recherche Scientifique

Pharmacological Properties and Therapeutic Potential

The study of compounds like "3-(4-Bromophenyl)-7-methoxychromen-4-one" contributes to understanding the pharmacological properties and therapeutic potentials of various chemicals. For instance, flavonoids, a class of natural substances with variable phenolic structures, have been extensively studied for their neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Such research underscores the potential of compounds with methoxy and bromophenyl groups in developing alternative medicines and therapeutic agents (Zhang et al., 2015).

Environmental Impact and Analytical Chemistry

The environmental fate of brominated compounds, which share structural similarities with "3-(4-Bromophenyl)-7-methoxychromen-4-one," is another area of active research. Studies on polybrominated diphenyl ethers (PBDEs) and their methoxylated counterparts, for example, have highlighted the importance of understanding the environmental persistence, bioaccumulation, and potential toxic effects of these compounds. Such research is crucial for assessing the environmental impact of flame retardants and related chemicals (Hites, 2008).

Chemical Synthesis and Methodology

Research on the synthesis of bromophenyl compounds is critical for the development of new pharmaceuticals and materials. Studies on practical synthesis methods for compounds like 2-Fluoro-4-bromobiphenyl offer insights into the challenges and opportunities in synthesizing bromophenyl derivatives, highlighting the relevance of such research to the chemical industry and material science (Qiu et al., 2009).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been shown to inhibit enzymes like acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition affects normal nerve pulses’ transmission, leading to behavioral changes and body movement impairment .

Biochemical Pathways

For example, indole derivatives have been associated with the modulation of oxidative stress pathways . They can affect the production of reactive oxygen species (ROS), which are produced through routine metabolic pathways and increase dramatically under cellular damage .

Result of Action

For instance, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Analyse Biochimique

Biochemical Properties

3-(4-Bromophenyl)-7-methoxychromen-4-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect nerve impulse transmission. Additionally, 3-(4-Bromophenyl)-7-methoxychromen-4-one has been shown to interact with reactive oxygen species (ROS), reducing oxidative stress by scavenging free radicals . This antioxidant property is crucial in protecting cells from oxidative damage.

Cellular Effects

The effects of 3-(4-Bromophenyl)-7-methoxychromen-4-one on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound can lead to enhanced cholinergic signaling, which may have therapeutic implications for neurodegenerative diseases . In cancer cells, 3-(4-Bromophenyl)-7-methoxychromen-4-one has demonstrated the ability to induce apoptosis, a programmed cell death mechanism, by modulating cell signaling pathways and gene expression . This compound also influences cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, 3-(4-Bromophenyl)-7-methoxychromen-4-one exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . This binding interaction is crucial for its neuroprotective effects. Additionally, the compound interacts with ROS, neutralizing them and preventing oxidative damage to cellular components . The modulation of gene expression by 3-(4-Bromophenyl)-7-methoxychromen-4-one involves the activation or inhibition of transcription factors, which regulate the expression of genes involved in apoptosis and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Bromophenyl)-7-methoxychromen-4-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to 3-(4-Bromophenyl)-7-methoxychromen-4-one can lead to sustained inhibition of acetylcholinesterase and persistent antioxidant effects . The degradation products of the compound may have different biological activities, which need to be considered in long-term experiments.

Dosage Effects in Animal Models

The effects of 3-(4-Bromophenyl)-7-methoxychromen-4-one vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects such as neurotoxicity and hepatotoxicity . The threshold dose for these toxic effects varies among different animal species, and careful dose optimization is required to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

3-(4-Bromophenyl)-7-methoxychromen-4-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of 3-(4-Bromophenyl)-7-methoxychromen-4-one with metabolic enzymes can also affect the levels of other metabolites, thereby influencing metabolic flux within cells .

Transport and Distribution

The transport and distribution of 3-(4-Bromophenyl)-7-methoxychromen-4-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of 3-(4-Bromophenyl)-7-methoxychromen-4-one in specific tissues depend on the expression levels of these transporters and binding proteins.

Subcellular Localization

The subcellular localization of 3-(4-Bromophenyl)-7-methoxychromen-4-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the mitochondria, where it exerts its antioxidant effects by scavenging ROS . The targeting of 3-(4-Bromophenyl)-7-methoxychromen-4-one to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to these locations .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-7-methoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWWCVRYXWSAIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

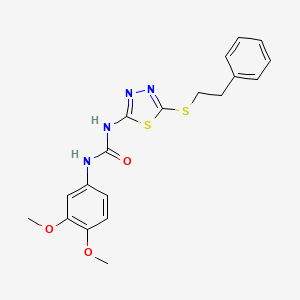

![2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2831593.png)

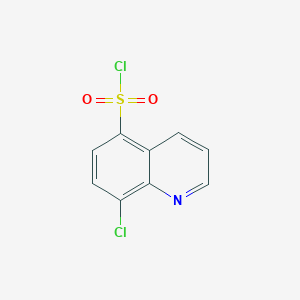

![N-benzyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2831597.png)

![2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2831598.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2831603.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2831606.png)

![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2831608.png)

![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2831609.png)

![3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2831612.png)

![N-[4-(difluoromethoxy)phenyl]morpholine-4-carbothioamide](/img/structure/B2831613.png)